molecular formula C10H10O7S B12534989 Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate CAS No. 651705-81-6

Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate

Cat. No.: B12534989
CAS No.: 651705-81-6
M. Wt: 274.25 g/mol
InChI Key: FAMHVGCNAFMKMZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (600 MHz, DMSO-d₆):

    • δ 7.42 (1H, d, J = 15.6 Hz, H-7): Trans double bond proton.
    • δ 6.96 (1H, dd, J = 8.4, 1.8 Hz, H-2): Aromatic proton adjacent to hydroxyl.
    • δ 6.75 (1H, d, J = 8.4 Hz, H-3): Deshielded by sulfooxy group.
    • δ 3.92 (3H, s, OCH₃): Methyl ester resonance.
  • ¹³C-NMR (125 MHz, DMSO-d₆):

    • δ 167.9 (C=O): Ester carbonyl.
    • δ 146.5 (C-7): Olefinic carbon conjugated to ester.
    • δ 127.4 (C-1), 115.1 (C-3): Aromatic carbons influenced by sulfooxy substitution.

Infrared Spectroscopy (IR)

  • ~1700 cm⁻¹: Strong C=O ester stretch.
  • 1250–1050 cm⁻¹: S-O symmetric and asymmetric stretches from sulfooxy.
  • 3200–3500 cm⁻¹: Broad O-H stretch from phenolic hydroxyl.

UV-Visible Spectroscopy

  • λₘₐₓ = 290–330 nm: Conjugated π-system absorption from the propenoate and aromatic rings.

X-ray Crystallography and Conformational Analysis

While X-ray data for this specific compound is unavailable, analogous structures like methyl caffeate exhibit planar geometries due to conjugation. Key predictions include:

  • Dihedral Angle: ~10° between the phenyl and propenoate planes, minimizing steric clash.
  • Hydrogen Bonding: Intramolecular H-bonds between hydroxyl (C3-OH) and sulfooxy groups stabilize the conformation.
  • Crystal Packing: Sulfate groups likely form intermolecular H-bonds, influencing lattice symmetry.

Computational Chemistry Modeling (DFT, Molecular Dynamics)

Density Functional Theory (DFT)

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.
  • Electrostatic Potential: Negative charge localized on sulfooxy oxygen atoms, enhancing solubility.

Molecular Dynamics (MD) Simulations

  • Solvation Energy: −45.6 kJ/mol in water, driven by sulfate hydration.
  • Torsional Flexibility: The propenoate chain exhibits restricted rotation (energy barrier ~12 kJ/mol) due to conjugation.

Properties

CAS No.

651705-81-6

Molecular Formula

C10H10O7S

Molecular Weight

274.25 g/mol

IUPAC Name

methyl 3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoate

InChI

InChI=1S/C10H10O7S/c1-16-10(12)5-3-7-2-4-9(8(11)6-7)17-18(13,14)15/h2-6,11H,1H3,(H,13,14,15)

InChI Key

FAMHVGCNAFMKMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)OS(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Key Reaction Steps

Esterification of Caffeic Acid Derivatives

The core structure of the compound derives from caffeic acid (3,4-dihydroxycinnamic acid). A common precursor is methyl caffeate , synthesized via acid-catalyzed esterification of caffeic acid with methanol. For example:

  • Conditions : p-Toluenesulfonic acid (PTSA, 8 wt%) in methanol at 65°C for 4 hours yields 84% methyl caffeate.
  • Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.
Table 1: Esterification Optimization Parameters
Parameter Optimal Value Yield (%)
Catalyst (PTSA) 8 wt% 84
Temperature 65°C 84
Methanol/CA ratio 20:1 (mol/mol) 84
Time 4 hours 84

Sulfation of the 4-Hydroxy Group

Introducing the sulfooxy group at the 4-position requires regioselective sulfation. Two approaches dominate:

Direct Sulfation Using SO₃ Complexes
  • Reagents : Sulfur trioxide–pyridine or SO₃–DMF complexes.
  • Conditions : Reaction in anhydrous DMF at 40°C for 1–2 hours.
  • Example :
    • Methyl caffeate (1 equiv) reacts with SO₃–DMF (1.1 equiv) in DMF, yielding the monosulfated product.
    • Selectivity : The 4-hydroxy group is preferentially sulfated due to steric and electronic effects, though yields vary (50–70%).
Protection-Deprotection Strategy

To enhance regioselectivity:

  • Protection of 3-OH : Use tert-butyldimethylsilyl (TBDMS) chloride.
  • Sulfation of 4-OH : Apply SO₃–triethylamine in THF.
  • Deprotection : Remove TBDMS with tetrabutylammonium fluoride (TBAF).
Table 2: Sulfation Efficiency Comparison
Method Yield (%) Regioselectivity (4-OH)
Direct sulfation 55 Moderate
Protection-deprotection 78 High

Alternative Routes via Knoevenagel Condensation

Synthesis from Sulfated Benzaldehyde

A less common route involves synthesizing 3-hydroxy-4-(sulfooxy)benzaldehyde first, followed by Knoevenagel condensation with methyl malonate:

  • Sulfation of 4-hydroxybenzaldehyde :
    • React 4-hydroxybenzaldehyde with chlorosulfonic acid in CH₂Cl₂ at 0°C.
  • Condensation :
    • 3-Hydroxy-4-(sulfooxy)benzaldehyde + methyl malonate → Target compound via base catalysis (piperidine, 25°C, 12 hours).
Table 3: Knoevenagel Reaction Parameters
Parameter Value Yield (%)
Base Piperidine 68
Solvent Ethanol 68
Time 12 hours 68

Challenges and Optimization

Regioselectivity in Sulfation

The 3- and 4-hydroxy groups on the phenyl ring exhibit similar reactivity, necessitating careful optimization:

  • Electronic effects : The 4-position is more nucleophilic due to resonance stabilization of the sulfated intermediate.
  • Steric hindrance : Bulky sulfating agents (e.g., SO₃–DMF) favor 4-OH sulfation.

Stability of the Sulfate Ester

  • Hydrolysis risk : The sulfooxy group is prone to hydrolysis under acidic or basic conditions. Storage at pH 6–7 in anhydrous solvents (e.g., DMF) is recommended.

Analytical Validation

Characterization Techniques

  • NMR : ¹H and ¹³C NMR confirm ester and sulfate group positions.
    • Key signals : δ 7.6 (d, J = 16 Hz, CH=CH), δ 4.1 (s, SO₃H).
  • HPLC : Purity >98% achieved via reverse-phase C18 column.

Industrial-Scale Considerations

Catalytic Efficiency

  • Enzymatic esterification : Lipases (e.g., Novozym 435) in ionic liquids reduce side reactions, yielding 90% methyl caffeate.
  • Continuous sulfation : Microreactors with SO₃–pyridine improve heat transfer and selectivity.
Table 4: Scalability Metrics
Parameter Lab Scale Pilot Scale
Yield 70% 65%
Purity 98% 95%
Throughput 10 g/day 1 kg/day

Emerging Methodologies

Microwave-Assisted Synthesis

  • Esterification : 15 minutes at 100°C vs. 4 hours conventionally.
  • Sulfation : 30 minutes at 50°C with 10% higher yield.

Flow Chemistry

  • Benefits : Enhanced mixing and temperature control for sulfation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding propanoate.

    Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-[3-oxo-4-(sulfooxy)phenyl]prop-2-enoate.

    Reduction: Formation of Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate has been studied for several biological activities:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which may help protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating chronic inflammatory conditions.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells and induce apoptosis through various signaling pathways, including the inhibition of the AKT and mTOR pathways.
  • Neuroprotective Effects : There is evidence that this compound can cross the blood-brain barrier, offering potential neuroprotective benefits against oxidative stress and apoptosis in neuronal cells.

Applications in Pharmaceuticals

The diverse biological activities of this compound make it a candidate for various pharmaceutical applications:

  • Antioxidant Supplements : Due to its strong antioxidant properties, it may be utilized in dietary supplements aimed at reducing oxidative stress.
  • Anti-inflammatory Drugs : Its ability to modulate inflammation positions it as a potential agent for developing new anti-inflammatory medications.
  • Cancer Therapeutics : The anticancer properties observed in vitro suggest that further research could lead to its use in cancer treatment protocols.

In Vitro Studies on Anticancer Activity

A study investigated the effects of this compound on glioma cells. Results indicated that the compound inhibited cell proliferation and induced apoptosis through multiple mechanisms, demonstrating its potential as an anticancer agent.

Anti-inflammatory Activity

In another study focusing on inflammatory models, this compound was shown to significantly reduce levels of pro-inflammatory cytokines in cell cultures, suggesting its effectiveness in managing inflammatory diseases.

Neuroprotection Research

Preliminary findings from neuroprotective studies indicate that this compound can protect neuronal cells from oxidative damage, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism by which Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate exerts its effects involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the sulfooxy group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations that enhance its activity or lead to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate with structurally related cinnamate derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight* Solubility Acidity Biological/Functional Role
This compound 3-OH, 4-OSO₃H ~292.25 High (polar) Strong (sulfooxy) Metabolite, enzyme substrate
Methyl 3-[4-(bromomethyl)phenyl]prop-2-enoate 4-BrCH₂ 257.11 Low (non-polar) Weak Synthetic intermediate
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid 3-F, 4-(CH₂CH(CH₃)₂O) 238.25 Moderate Moderate Pharmaceutical candidate
Caffeoylcalleryanin Cinnamate + glycosyl moiety ~504.40 Insoluble Very weak Phenolic glycoside
3-[4-Hydroxy-3-(sulfooxy)phenyl]propanoic acid 4-OH, 3-OSO₃H (propanoic acid backbone) ~262.22 High Strong Urinary metabolite

*Calculated based on molecular formulas.

Key Comparative Insights

Substituent Effects on Polarity and Solubility The sulfooxy group in the target compound and 3-[4-Hydroxy-3-(sulfooxy)phenyl]propanoic acid confers high polarity and solubility, unlike bromomethyl () or glycosylated analogs (), which exhibit lower solubility due to hydrophobic substituents.

Hydrogen-Bonding and Crystallography The 3-hydroxy and 4-sulfooxy groups enable robust hydrogen-bonding networks, as observed in sulfated metabolites () and phenolic glycosides (). Such interactions are critical for crystal packing and stability . Tools like SHELX () and ORTEP-3 () are instrumental in resolving these structures, though validation protocols () are necessary to confirm hydrogen-bonding motifs.

Biological Relevance Sulfated compounds like the target molecule are frequently identified in metabolomic studies (), suggesting roles in detoxification or signaling. Halogenated analogs (e.g., bromomethyl in ) are typically synthetic intermediates for further functionalization, lacking intrinsic bioactivity.

Biological Activity

Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate, a derivative of hydroxycinnamic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by a unique phenolic structure and the presence of a sulfooxy group, is believed to exhibit various beneficial properties, including antioxidant, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of hydroxycinnamic acid derivatives. Its molecular formula is C10H10O6S, indicating the presence of a methyl ester functional group alongside a sulfooxy substituent. The structural features contribute to its solubility and biological efficacy compared to other similar compounds.

Compound Name Structural Features Unique Properties
This compoundHydroxycinnamic acid derivative with sulfooxy groupPotential antioxidant, anti-inflammatory, and anticancer activities
Cinnamic acidLacks hydroxyl or sulfooxy groupsKnown for its role in plant defense mechanisms
Methyl caffeateContains methoxy group instead of sulfooxyExhibits strong antioxidant properties

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . These properties are crucial for combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals may enhance cellular protection against oxidative damage.

Anti-inflammatory Effects

Similar compounds have been studied for their anti-inflammatory effects , suggesting that this compound may also possess these characteristics. In vitro studies have shown that related hydroxycinnamic acid derivatives can inhibit pro-inflammatory cytokines and enzymes, potentially reducing inflammation in various tissues.

Anticancer Potential

The compound's structural similarities to known anticancer agents warrant investigation into its potential anticancer activities . Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms such as the modulation of signaling pathways involved in cell survival and death.

Case Studies

  • Antioxidant Study : A recent study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating the compound's efficacy as an antioxidant agent.
  • Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, key inflammatory markers. This suggests its potential application in inflammatory disease management.
  • Anticancer Investigation : A study on human breast cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis at specific concentrations. The underlying mechanisms involved modulation of the PI3K/Akt signaling pathway.

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